molecular formula C19H12O2 B14019149 Benz[a]anthracene-7,12-dione, 2-methyl- CAS No. 58024-07-0

Benz[a]anthracene-7,12-dione, 2-methyl-

Cat. No.: B14019149
CAS No.: 58024-07-0
M. Wt: 272.3 g/mol
InChI Key: NOWWRLUPLDXXCW-UHFFFAOYSA-N
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Description

Cytochrome P450-Mediated Oxidative Transformations

Cytochrome P450 (CYP) enzymes catalyze the initial oxidation of 2-methylbenz[a]anthracene-7,12-dione, primarily targeting its aromatic rings and methyl substituent. Studies on structurally analogous PAHs, such as 7,12-dimethylbenz[a]anthracene (DMBA), reveal that CYP1A1 and CYP1B1 isoforms mediate epoxidation at bay-region double bonds, forming electrophilic epoxides. For 2-methylbenz[a]anthracene-7,12-dione, oxidative demethylation at the C2 position may yield hydroxylated intermediates, while epoxidation of the anthracene moiety generates 1,2-epoxide or 3,4-epoxide derivatives. These epoxides are susceptible to hydrolysis by epoxide hydrolase, forming dihydrodiols that serve as precursors for diol-epoxides.

Table 1: Key Oxidative Transformations Mediated by Cytochrome P450 Enzymes

Reaction Type Enzyme Involved Product
Aromatic epoxidation CYP1A1, CYP1B1 1,2-Epoxide or 3,4-Epoxide
Methyl hydroxylation CYP1A2 2-Hydroxymethyl derivative
Dihydrodiol formation Epoxide hydrolase 1,2-Dihydrodiol or 3,4-Dihydrodiol

Liquid chromatography-mass spectrometry (LC-MS) analyses of similar PAHs have identified dihydrodiols as major metabolites, with further oxidation yielding diol-epoxides capable of DNA binding. For instance, dibenz[a,h]anthracene forms bay-region diol-epoxides that adduct deoxyguanosine, a pattern likely shared by 2-methylbenz[a]anthracene-7,12-dione.

Quinone Redox Cycling and Reactive Oxygen Species Generation

The 7,12-dione moiety in 2-methylbenz[a]anthracene-7,12-dione facilitates quinone redox cycling, a process amplified by NADPH-dependent reductases such as carbonyl reductase. Reduction of the quinone to a hydroquinone (e.g., 7,12-dihydroxy-2-methylbenz[a]anthracene) initiates autoxidation, generating semiquinone radicals and superoxide anions (O₂- ⁻). Superoxide dismutase (SOD) mitigates this cycle by converting O₂- ⁻ to hydrogen peroxide (H₂O₂), which may further react with transition metals to produce hydroxyl radicals (- OH).

Table 2: Components of Quinone Redox Cycling

Component Role Outcome
Carbonyl reductase Reduces quinone to hydroquinone Semiquinone radical formation
Molecular oxygen Accepts electrons during autoxidation Superoxide anion (O₂- ⁻) generation
Superoxide dismutase Disproportionates O₂- ⁻ to H₂O₂ Attenuates redox cycling

Electron paramagnetic resonance (EPR) studies on PAH quinones confirm the persistence of semiquinone signals under anaerobic conditions, while aerobic environments favor O₂- ⁻ production. This redox dynamic not only depletes cellular NADPH but also induces oxidative DNA damage, complementing direct adduct formation.

Dihydrodiol Intermediate Formation and DNA Adductogenesis

Dihydrodiol intermediates of 2-methylbenz[a]anthracene-7,12-dione, such as 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-2-methylbenz[a]anthracene, are critical precursors to DNA adducts. These diol-epoxides react preferentially with deoxyguanosine and deoxyadenosine residues, forming stable covalent adducts. For example, anti-diol-epoxides derived from dibenz[a,h]anthracene predominantly form N²-dG adducts, while syn-diastereomers exhibit weaker binding.

Table 3: DNA Adducts Linked to Dihydrodiol-Epoxides

Adduct Type Target Nucleotide Structural Feature
N²-Deoxyguanosine Guanine N2 position Anti-diol-epoxide configuration
N⁶-Deoxyadenosine Adenine N6 position Syn-diol-epoxide configuration

32P-postlabeling assays of DMBA analogs reveal adduct patterns consistent with both bay-region and methyl-substituted diol-epoxides. For instance, 7-hydroxymethyl-12-methylbenz[a]anthracene forms benzylic DNA adducts, suggesting that the methyl group in 2-methylbenz[a]anthracene-7,12-dione may similarly participate in adductogenesis.

Properties

CAS No.

58024-07-0

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

2-methylbenzo[a]anthracene-7,12-dione

InChI

InChI=1S/C19H12O2/c1-11-6-7-12-8-9-15-17(16(12)10-11)19(21)14-5-3-2-4-13(14)18(15)20/h2-10H,1H3

InChI Key

NOWWRLUPLDXXCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Oxidation of 2-methylbenz[a]anthracene Precursors

One classical approach to prepare Benz[a]anthracene-7,12-dione, 2-methyl- involves the oxidation of 2-methylbenz[a]anthracene derivatives. The oxidation targets the 7 and 12 positions to introduce the quinone functionality.

  • Oxidizing Agents : Common oxidants include chromic acid, potassium dichromate, or other strong oxidizers capable of converting the aromatic ring carbons into diketone groups at the 7,12-positions.
  • Reaction Conditions : Typically, the reaction is conducted under controlled temperature and acidic conditions to avoid over-oxidation or decomposition.
  • Yield and Purity : This method generally yields the quinone with good selectivity, but purification steps such as recrystallization or chromatography are necessary to isolate the pure product.

This method is supported by early foundational work on benz[a]anthracene derivatives, showing the feasibility of direct oxidation to the diketone form.

Stepwise Synthesis via Functionalized Intermediates

A more controlled and versatile synthetic strategy involves constructing the benz[a]anthracene-7,12-dione core with the methyl substituent through multi-step organic synthesis starting from simpler aromatic compounds.

  • Key Steps :

    • Formation of substituted naphthalene or anthracene intermediates bearing methyl and methoxy groups.
    • Halogenation (iodination or bromination) at specific positions to enable further functionalization.
    • Coupling reactions (e.g., Dötz benzannulation) to build the polycyclic framework.
    • Oxidation steps to convert hydroxy or methyl groups into the quinone functionalities.
  • Example from Recent Research :

    • The synthesis of 2-(2-iodo-3-methoxy-5-methylphenethyl)-5-methoxy-8-(methoxymethoxy) naphthalene-1,4-dione intermediates has been reported, which upon further transformations yield the target quinone structure.
    • The use of reagents such as trimethyloxonium tetrafluoroborate for methylation and n-butyllithium for lithiation enables precise functional group manipulation.
    • Purification is typically performed by flash silica-gel chromatography with solvent gradients (e.g., ethyl acetate in hexanes).

Reduction and Reoxidation Cycles

Another synthetic tactic involves the reduction of precursor diketones to hydroquinones followed by controlled reoxidation to the quinone form.

  • Reagents :

    • Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
    • Mild oxidants such as silver oxide or air oxidation for reoxidation.
  • Purpose : This method can be used to purify or modify the quinone structure by temporarily converting it to a more reactive hydroquinone intermediate, which can then be selectively reoxidized.

  • Applications : This approach is useful in fine-tuning the electronic properties of the molecule or preparing derivatives for further functionalization.

Direct Synthesis from Anthracene Derivatives

Direct functionalization of anthracene or benz[a]anthracene starting materials is also employed.

  • Method :

    • Starting from anthracene or benz[a]anthracene, selective bromination or iodination is performed.
    • Subsequent oxidation introduces the diketone groups at the 7,12-positions.
    • Methyl groups can be introduced either before or after quinone formation depending on the synthetic route.
  • Advantages : This method can be more straightforward but requires careful control to avoid side reactions and ensure regioselectivity.

Data Table: Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations References
Oxidation of 2-methylbenz[a]anthracene Chromic acid, potassium dichromate, acidic medium Direct, classical approach Risk of over-oxidation
Stepwise synthesis via intermediates n-BuLi, trimethyloxonium tetrafluoroborate, I2, Dötz benzannulation High regioselectivity, versatile Multi-step, time-consuming
Reduction-reoxidation cycles NaBH4, LiAlH4, silver oxide, air oxidation Purification, functional tuning Requires additional steps
Direct functionalization of anthracene Bromination/iodination, oxidation Potentially simpler Requires strict control of regioselectivity Inferred from

Comprehensive Research Findings and Notes

  • The oxidation method remains a foundational synthesis route but is often complemented by modern synthetic organic chemistry techniques for better control and yield.
  • Multi-step syntheses enable the introduction of substituents such as methyl groups at specific positions, which is crucial for the preparation of Benz[a]anthracene-7,12-dione, 2-methyl-.
  • The use of organolithium reagents and electrophilic halogenation facilitates precise functionalization, which is essential for complex polycyclic frameworks.
  • Chromatographic purification is critical in all methods to achieve high purity due to the presence of closely related polycyclic aromatic byproducts.
  • The synthetic strategies are supported by experimental data including NMR, IR, and chromatographic Rf values, confirming the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Benz[a]anthracene-7,12-dione, 2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to form different quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can occur, particularly at the methyl group or aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Benz[a]anthracene-7,12-dione, 2-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis to produce compounds with biological activity or dye properties.

    Biology: Studies have explored its role in biological systems, particularly its interactions with DNA and proteins.

    Medicine: Research has investigated its potential as a therapeutic agent, although its carcinogenic properties limit its use.

    Industry: It is used in the dye industry to produce various pigments and dyes, such as indigo dyes.

Mechanism of Action

The mechanism of action of Benz[a]anthracene-7,12-dione, 2-methyl- involves its interaction with cellular components. It can form reactive species that interact with DNA, leading to mutations and potentially carcinogenic effects. The compound’s effects are mediated through pathways involving interleukin-2 and its receptor, which play a role in immunosuppression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7,12-Dimethylbenz[a]anthracene (DMBA)

  • Molecular Formula : C₂₀H₁₆
  • Molecular Weight : 256.34 g/mol
  • CAS : 57-97-6
  • Key Differences: DMBA is a methyl-substituted PAH, whereas BAQ is an oxidized quinone. DMBA is a potent carcinogen, classified as a probable human carcinogen due to its ability to form DNA adducts . In contrast, BAQ exhibits higher genotoxicity than its parent PAH but lacks direct carcinogenicity data . Under UV light, DMBA photodegrades into BAQ and other oxidized products (e.g., 7-hydroxymethyl-12-methylbenz[a]anthracene), linking their environmental fates .

9,10-Phenanthrenequinone

  • Molecular Formula : C₁₄H₈O₂
  • Molecular Weight : 208.21 g/mol
  • Key Differences: Both BAQ and 9,10-phenanthrenequinone are oxy-PAHs, but the latter is derived from phenanthrene. 9,10-Phenanthrenequinone disrupts antioxidant pathways in aquatic organisms (e.g., Takifugu obscurus), similar to BAQ’s effects on zebrafish neurobehavioral pathways . BAQ is more persistent in soil ecosystems, often accumulating during bioremediation of PAH-contaminated sites .

7-Methylbenz[a]anthracene

  • Molecular Formula : C₁₉H₁₄
  • Molecular Weight : 242.31 g/mol
  • CAS : 2541-69-7
  • Key Differences: Lacks the quinone functional groups of BAQ, resulting in lower oxidative reactivity. Primarily studied for its role as a precursor in PAH metabolism, whereas BAQ is an endpoint metabolite .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Key Properties Toxicity Profile
Benz[a]anthracene-7,12-dione C₁₈H₁₀O₂ 258.27 2498-66-0 Oxy-PAH; genotoxic; microbial degradation to phthalic acid High genotoxicity, environmental marker
7,12-Dimethylbenz[a]anthracene C₂₀H₁₆ 256.34 57-97-6 Carcinogenic PAH; photodegrades to BAQ Probable human carcinogen
9,10-Phenanthrenequinone C₁₄H₈O₂ 208.21 84-11-7 Disrupts antioxidant systems; less persistent than BAQ Moderate ecotoxicity
Kanglermycin M (BAQ derivative) C₁₉H₁₄O₅ 338.31 N/A Hydroxylated BAQ; antimicrobial activity Inhibits Gram-positive bacteria

Research Findings and Degradation Pathways

  • BAQ Degradation: Degraded by I. lacteus and soil microbial consortia into 1,2-naphthalenedicarboxylic acid, phthalic acid, and 1-tetralone .
  • DMBA Photolysis :
    • UV exposure generates BAQ, 7,12-epidioxy-DMBA, and hydroxymethyl derivatives, highlighting shared metabolic pathways with BAQ .
  • Environmental Impact :
    • BAQ serves as a marker for PAH contamination in PM₁₀ particles, correlating with urban air pollution .

Notes on Limitations

Comparisons are drawn from structurally analogous compounds, such as BAQ and DMBA, to infer properties. Further studies on methyl-substituted oxy-PAHs are needed to fill this gap.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Benz[a]anthracene-7,12-dione, 2-methyl- in laboratory settings?

  • Methodological Answer : Use Class I, Type B biological safety hoods during mixing or handling to minimize aerosol formation. Employ NIOSH-recommended engineering controls, such as local exhaust ventilation, and wear PPE including Polyvinyl Alcohol or Viton® gloves and DuPont Tyvek® suits. Skin absorption is a critical exposure route, so avoid direct contact . Airborne concentrations should be monitored using OSHA-compliant methods, and emergency eyewash stations/showers must be accessible .

Q. How should Benz[a]anthracene-7,12-dione, 2-methyl- be stored to prevent degradation?

  • Methodological Answer : Store in tightly sealed containers in cool (<25°C), well-ventilated areas away from oxidizers (e.g., peroxides, chlorates) and strong acids/bases. Designate regulated zones with clear labeling under OSHA Hazard Communication Standard 29 CFR 1910.1200 . Compatibility testing with storage materials (e.g., glass vs. certain plastics) is advised to avoid reactions .

Q. What analytical techniques are recommended for initial characterization of Benz[a]anthracene-7,12-dione, 2-methyl-?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with DB-5 or SE-52 capillary columns for retention index determination . High-performance liquid chromatography (HPLC) with UV/Vis detection at 254 nm is effective for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, particularly the methyl and dione functional groups .

Advanced Research Questions

Q. How do soil texture and climate conditions influence the photodegradation of Benz[a]anthracene-7,12-dione, 2-methyl- in environmental studies?

  • Methodological Answer : Fine-textured soils (e.g., Regosols) enhance adsorption, slowing degradation, while coarse-textured soils (e.g., Arenosols) promote photolytic breakdown. Elevated temperatures and UV intensity accelerate quinone metabolite formation (e.g., 9,10-anthraquinone). Combine soil texture analysis (via laser diffraction) with LC-MS/MS to quantify degradation kinetics and metabolite profiles .

Q. What experimental models are suitable for studying the developmental toxicity of Benz[a]anthracene-7,12-dione, 2-methyl-?

  • Methodological Answer : Zebrafish (Danio rerio) embryos are ideal for high-throughput screening. Expose embryos at 6–24 hours post-fertilization to 1–10 µM concentrations in E3 medium with 1% DMSO. Assess endpoints like pericardial edema, craniofacial malformations, and notochord distortion via bright-field microscopy. Normalize data to solvent controls and validate with metabolomic profiling (e.g., oxidative stress biomarkers) .

Q. How can researchers reconcile discrepancies in carcinogenicity data across in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from metabolic activation differences. Use liver microsomal fractions (S9 mix) in Ames tests to simulate metabolic conversion. Compare adduct formation (e.g., DNA-PAH adducts via ³²P-postlabeling) in cell lines (e.g., HepG2) and rodent models. Control for exposure routes (dermal vs. inhalation) and quantify bioavailability using pharmacokinetic modeling .

Q. What role does the methyl substituent play in the reactivity of Benz[a]anthracene-7,12-dione derivatives?

  • Methodological Answer : The 2-methyl group enhances electrophilicity at the quinone moiety, increasing DNA alkylation potential. Compare mutagenicity in TA98 vs. TA100 Salmonella strains to assess methyl-driven frameshift vs. base-pair substitution. Computational modeling (DFT) can predict reactive sites, while X-ray crystallography validates adduct structures .

Data Contradiction & Method Optimization

Q. How should conflicting data on metabolite formation in soil vs. aquatic systems be addressed?

  • Methodological Answer : Soil studies show benz[a]anthracene-7,12-dione as a photodegradation product, while aquatic systems favor hydroxylated derivatives. Standardize test media (e.g., OECD artificial soil vs. freshwater) and use isotopically labeled analogs (¹³C-BA) for precise tracking. Cross-validate with FTIR and fluorescence spectroscopy to distinguish abiotic vs. microbial degradation pathways .

Q. What strategies mitigate variability in oxidative stress biomarkers during toxicokinetic studies?

  • Methodological Answer : Normalize biomarkers (e.g., glutathione-S-transferase, lipid peroxides) to protein content or tissue weight. Use tandem mass spectrometry (LC-MS/MS) for simultaneous quantification of multiple biomarkers. Control for diurnal variation and dietary confounders by standardizing animal husbandry protocols .

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